molecular formula C25H22N6O7S B14120493 Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B14120493
M. Wt: 550.5 g/mol
InChI Key: ZPOXVWKITWAOHX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a tetrahydropyrimido[4,5-d]pyrimidine core, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves a multi-step process. One efficient procedure reported involves a Biginelli-type reaction. This reaction includes the condensation of aryl aldehydes with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro group. Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The nitrophenyl group and the tetrahydropyrimido[4,5-d]pyrimidine core are likely involved in binding to enzymes or receptors, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate can be compared with other pyrimido[4,5-d]pyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C25H22N6O7S

Molecular Weight

550.5 g/mol

IUPAC Name

ethyl 4-[[2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H22N6O7S/c1-4-38-24(34)15-5-9-16(10-6-15)26-18(32)13-39-22-19-21(29(2)25(35)30(3)23(19)33)27-20(28-22)14-7-11-17(12-8-14)31(36)37/h5-12H,4,13H2,1-3H3,(H,26,32)

InChI Key

ZPOXVWKITWAOHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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